2-(Isocyanomethyl)pyrimidine
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Overview
Description
2-(Isocyanomethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with an isocyanomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isocyanomethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with isocyanides. One common method is the reaction of 2-chloromethylpyrimidine with silver cyanate, which yields this compound under mild conditions . Another approach involves the use of 2-(chloromethyl)pyrimidine and potassium cyanate in the presence of a base .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the compound while minimizing waste and exposure to hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 2-(Isocyanomethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, amines, and oxo derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
2-(Isocyanomethyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Isocyanomethyl)pyrimidine involves its interaction with various molecular targets and pathways. The isocyanomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect signaling pathways and cellular processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
- 2-(Isocyanomethyl)pyridine
- 2-(Isocyanomethyl)benzene
- 2-(Isocyanomethyl)thiophene
Comparison: 2-(Isocyanomethyl)pyrimidine is unique due to its pyrimidine ring, which imparts distinct electronic and steric properties compared to other isocyanomethyl-substituted compounds. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry .
Properties
Molecular Formula |
C6H5N3 |
---|---|
Molecular Weight |
119.12 g/mol |
IUPAC Name |
2-(isocyanomethyl)pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-7-5-6-8-3-2-4-9-6/h2-4H,5H2 |
InChI Key |
VNPWDGFJHFGVHG-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CC1=NC=CC=N1 |
Origin of Product |
United States |
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